molecular formula C3H6O3 B052865 DL-Glyceraldehyde CAS No. 56-82-6

DL-Glyceraldehyde

Cat. No.: B052865
CAS No.: 56-82-6
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glyceraldehyde, a triose monosaccharide with the chemical formula C3H6O3 , primarily targets the enzyme glycerol dehydrogenase (NADP+) . This enzyme has two substrates, glycerol and NADP+, and three products, D-glyceraldehyde, NADPH, and H+ .

Mode of Action

Glyceraldehyde interacts with its target, glycerol dehydrogenase, to facilitate the conversion of glycerol to D-glyceraldehyde . This interaction is part of the enzyme’s role in carbohydrate metabolism .

Biochemical Pathways

Glyceraldehyde plays a crucial role in several biochemical pathways. It is an intermediate compound in carbohydrate metabolism . It is involved in the glycolysis process, where it is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase . Glyceraldehyde is also involved in the pentose phosphate pathway .

Pharmacokinetics

Glyceraldehyde derivatives have shown promising pharmacokinetic properties in mice .

Result of Action

The action of glyceraldehyde results in the production of D-glyceraldehyde, NADPH, and H+ . This process contributes to the production of ATP molecules required for cellular activity . Moreover, the conversion of glyceraldehyde to glyceraldehyde 3-phosphate in glycolysis leads to the creation of macroergic products and NADH .

Action Environment

The action of glyceraldehyde can be influenced by various environmental factors. For instance, the enzyme glycerol dehydrogenase, which glyceraldehyde targets, is sensitive to H2O2 . This suggests that oxidative stress could potentially affect the action of glyceraldehyde.

Biochemical Analysis

Biochemical Properties

Glyceraldehyde plays a crucial role in biochemical reactions, particularly in glycolysis, where it is converted to glyceraldehyde-3-phosphate . This conversion is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in glycolysis and is involved in various cellular processes beyond its classical role in ATP production .

Cellular Effects

Glyceraldehyde-derived advanced glycation end products (AGEs) have been shown to stimulate cancer induction and facilitate cancer progression . In pancreatic ductal cells, glyceraldehyde-derived intracellular AGEs have been observed to have cytotoxic effects . Moreover, GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate, plays a crucial role in many cellular processes in addition to glycolysis .

Molecular Mechanism

Glyceraldehyde exerts its effects at the molecular level primarily through its conversion to glyceraldehyde-3-phosphate, a key intermediate in glycolysis . This process involves binding interactions with the enzyme GAPDH . GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-biphosphoglycerate in the presence of NAD+ and inorganic phosphate .

Temporal Effects in Laboratory Settings

Glyceraldehyde has been observed to preserve glucose concentrations in whole blood specimens for up to 8 hours at room temperature . This suggests that glyceraldehyde has a significant stability and does not degrade rapidly in laboratory settings .

Metabolic Pathways

Glyceraldehyde is involved in several metabolic pathways, including glycolysis, fructose catabolism, the pentose phosphate pathway, and glycerol metabolism . In glycolysis, glyceraldehyde is converted to glyceraldehyde-3-phosphate, a reaction catalyzed by GAPDH .

Transport and Distribution

The transport and distribution of glyceraldehyde within cells and tissues are closely tied to its role in glycolysis

Subcellular Localization

GAPDH, the enzyme that catalyzes the conversion of glyceraldehyde, has been observed to display redox-dependent changes in its subcellular localizations . Under reducing conditions, GAPDH shows more pronounced colocalization with mitochondria, while under oxidizing conditions, nuclear localization of GAPDH is increased . This suggests that the subcellular localization of glyceraldehyde may be influenced by the redox state of the cell and the localization of GAPDH .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. This reaction yields a formic acid-glycolic acid diester of this compound, which is then hydrolyzed with dilute acid to obtain the final product . Another method involves the oxidation of glycerol using acidic oxidants such as sulfuric acid or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of glycerol under controlled temperature and pH conditions. The reaction is carried out in the presence of an acidic oxidant, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: DL-Glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

DL-Glyceraldehyde can be compared with other similar compounds such as glycolaldehyde and glyceric acid:

    Glycolaldehyde: Similar to this compound, glycolaldehyde is a simple sugar that can inhibit photosynthesis.

    Glyceric Acid: This compound is an oxidation product of this compound and is involved in various metabolic pathways.

Uniqueness: this compound is unique due to its role as an intermediate in both glycolysis and the pentose phosphate pathway. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile compound.

Properties

IUPAC Name

2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
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InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
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Molecular Formula

C3H6O3
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Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
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DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
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Molecular Weight

90.08 g/mol
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Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
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Record name Glyceraldehyde
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Solubility

17 mg/mL
Record name Glyceraldehyde
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CAS No.

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
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Record name Glyceraldehyde
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Record name glyceraldehyde
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Record name Propanal, 2,3-dihydroxy-
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Record name DL-glyceraldehyde
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Record name Glyceraldehyde
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Record name GLYCERALDEHYDE, DL-
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Record name Glyceraldehyde
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Melting Point

145 °C
Record name Glyceraldehyde
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glyceraldehyde
Reactant of Route 2
DL-Glyceraldehyde
Reactant of Route 3
Reactant of Route 3
DL-Glyceraldehyde
Reactant of Route 4
DL-Glyceraldehyde
Reactant of Route 5
DL-Glyceraldehyde
Reactant of Route 6
DL-Glyceraldehyde

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